molecular formula C18H21F2N3O B2567293 (3,4-difluorophenyl)(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1351595-58-8

(3,4-difluorophenyl)(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2567293
CAS RN: 1351595-58-8
M. Wt: 333.383
InChI Key: MFBAJXFUZVIJQQ-UHFFFAOYSA-N
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Description

The compound (3,4-difluorophenyl)(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a piperidine ring and a difluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, a piperidine ring, and a difluorophenyl group . The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom. The difluorophenyl group consists of a phenyl ring with two fluorine atoms attached .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Piperidin-4-yl Methanone Derivatives : Zheng Rui conducted research on the synthesis of a related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate. This synthesis involves amidation, Friedel-Crafts acylation, and hydration, achieving an overall yield of 62.4% (Zheng, 2010).
  • Antimicrobial Activity of Oxime Derivatives : A study by L. Mallesha and K. Mohana on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives found that these compounds exhibit significant antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Biological Activities

  • Histamine H(3)-Receptor Antagonists : Research by G. Meier et al. explored the influence of replacing imidazole with a piperidine moiety in various histamine H(3)-receptor antagonists. Although this modification led to a loss of affinity in many compounds, it successfully maintained in vitro affinities in some ether derivatives, highlighting the potential for developing new histamine receptor antagonists (Meier et al., 2001).
  • CB1 Cannabinoid Receptor Interaction : A study by J. Shim et al. on the molecular interaction of an antagonist with the CB1 cannabinoid receptor provides insights into the steric and electrostatic factors influencing receptor binding. This research contributes to understanding how chemical modifications affect receptor interactions, potentially informing the design of new therapeutic agents (Shim et al., 2002).

Structural and Theoretical Studies

  • Crystal Structure and DFT Calculations : The crystal structure and DFT calculations of related compounds have been conducted to understand their molecular configurations and electronic properties. Studies like those by C. S. Karthik et al. offer valuable insights into the structural, thermal, and optical properties of such compounds, facilitating the development of materials with tailored properties for various applications (Karthik et al., 2021).

Future Directions

Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Therefore, the future directions for this compound could involve further exploration of its potential therapeutic applications.

properties

IUPAC Name

(3,4-difluorophenyl)-[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O/c1-2-17-21-7-10-23(17)12-13-5-8-22(9-6-13)18(24)14-3-4-15(19)16(20)11-14/h3-4,7,10-11,13H,2,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBAJXFUZVIJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-difluorophenyl)(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

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